![molecular formula C15H26N2O3Si B14293711 2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) CAS No. 114022-31-0](/img/structure/B14293711.png)
2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is a complex organosilicon compound It features a silanetriol core bonded to three ethan-1-ol groups and a pyridin-3-ylmethylideneamino propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) typically involves the following steps:
Formation of the Pyridin-3-ylmethylideneamino Propyl Group: This step involves the condensation of pyridine-3-carbaldehyde with 3-aminopropyltriethoxysilane under acidic conditions to form the Schiff base.
Hydrolysis and Condensation: The Schiff base is then hydrolyzed and condensed with triethanolamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
化学反应分析
Types of Reactions
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The silanetriol core can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with chlorosilanes or alkoxysilanes under anhydrous conditions are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various siloxane derivatives.
科学研究应用
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism by which 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) exerts its effects involves its ability to form stable complexes with metal ions. The pyridin-3-ylmethylideneamino group acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis and coordination chemistry.
相似化合物的比较
Similar Compounds
2,2’,2’'-Trihydroxyethylsilane: Similar structure but lacks the pyridin-3-ylmethylideneamino group.
3-Aminopropyltriethoxysilane: Contains the aminopropyl group but lacks the triethanolamine moiety.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the silanetriol core.
Uniqueness
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is unique due to its combination of a silanetriol core with a pyridin-3-ylmethylideneamino group. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable metal complexes, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
114022-31-0 |
|---|---|
分子式 |
C15H26N2O3Si |
分子量 |
310.46 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)-[3-(pyridin-3-ylmethylideneamino)propyl]silyl]ethanol |
InChI |
InChI=1S/C15H26N2O3Si/c18-6-10-21(11-7-19,12-8-20)9-2-5-17-14-15-3-1-4-16-13-15/h1,3-4,13-14,18-20H,2,5-12H2 |
InChI 键 |
YLUURGBAPGDZGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=NCCC[Si](CCO)(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


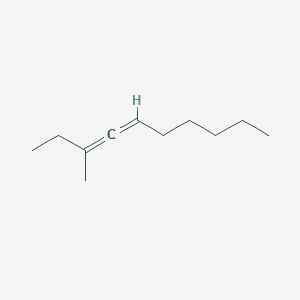

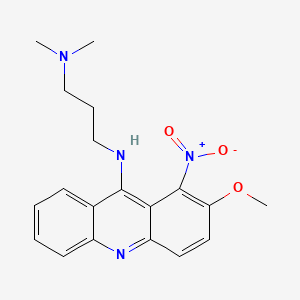
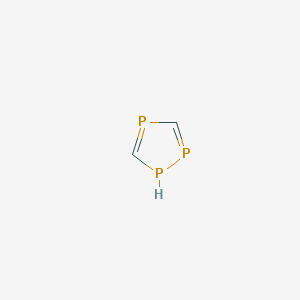
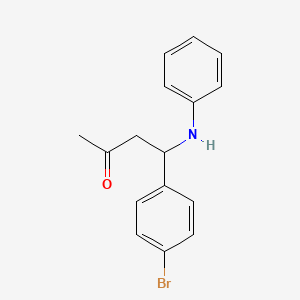
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
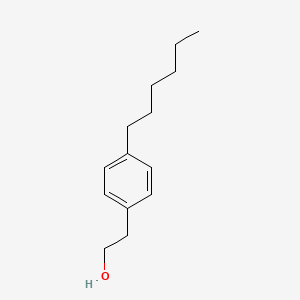
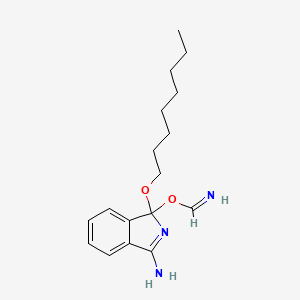
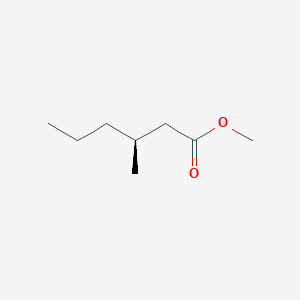
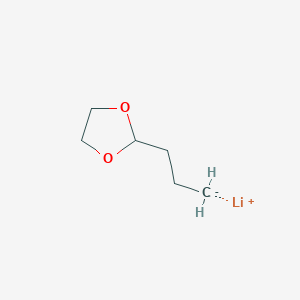
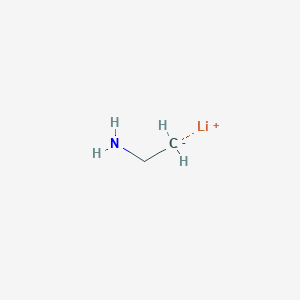
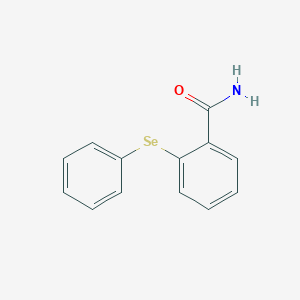
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

